Cyclosulfamuron

Catalog No.
S623694
CAS No.
136849-15-5
M.F
C17H19N5O6S
M. Wt
421.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclosulfamuron

Weed resistance to bensulfuron-methyl compromises paddy field efficacy. Cyclosulfamuron (CAS 136849-15-5) overcomes Pro197His target-site mutations in Scirpus mucronatus and other ALS-resistant weeds, restoring control. • Low aqueous solubility (6.52 mg/L at pH 7) confines activity to weed germination zone, reducing leaching. • Rapid hydrolytic degradation (40-day half-life at pH 7) enables safe crop rotation. • Ideal for granular formulations in flooded rice due to minimal mobility.

CAS Number

136849-15-5

Product Name

Cyclosulfamuron

IUPAC Name

1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea

Molecular Formula

C17H19N5O6S

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C17H19N5O6S/c1-27-13-9-14(28-2)19-16(18-13)20-17(24)22-29(25,26)21-12-6-4-3-5-11(12)15(23)10-7-8-10/h3-6,9-10,21H,7-8H2,1-2H3,(H2,18,19,20,22,24)

InChI Key

OFSLKOLYLQSJPB-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC

solubility

4.03e-07 M

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC

The exact mass of the compound Cyclosulfamuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.03e-07 m. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Cyclosulfamuron, 1-(2-cyclopropylcarbonylphenyl)sulfamoyl-3-(4,6-dimethoxypyrimidin-2-yl)urea, N-[[[2-(Cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxypyrimidin-2-yl)urea, AC 322,140

Purity

≥98%

Package Size

5 mg, 10 mg, 100 mg, 1 g

Cyclosulfamuron is a highly selective, systemic sulfonylurea herbicide primarily utilized for pre- and post-emergence control of broadleaf weeds and sedges . Acting as an acetolactate synthase (ALS) inhibitor, it disrupts branched-chain amino acid biosynthesis. For procurement and formulation managers, cyclosulfamuron is distinguished by its specific pKa of 5.04, exceptionally low aqueous solubility at acidic to neutral pH, and unique sulfamoylurea structural bridge . These baseline properties make it an ideal candidate for advanced granular formulations in aquatic agricultural environments, offering a distinct degradation and mobility profile compared to legacy sulfonylureas.

Procurement Fit

ALS enzyme inhibition and herbicide resistance mechanism studies
Cross-resistance profiling in Cyperus difformis and Monochoria vaginalis biotypes
Environmental fate and soil dissipation research in paddy systems
Crop selectivity and phytotoxicity evaluation across rice cultivars

Replacing cyclosulfamuron with more common in-class substitutes like bensulfuron-methyl or pyrazosulfuron-ethyl often leads to suboptimal field performance and environmental compliance issues. Legacy sulfonylureas frequently exhibit higher aqueous solubility and prolonged environmental persistence at neutral pH, increasing the risk of groundwater leaching and phytotoxic carryover to rotational crops[2]. Furthermore, the widespread use of bensulfuron-methyl has driven severe target-site resistance (e.g., Pro197His mutations) in critical weed species such as Scirpus mucronatus[1]. Substituting cyclosulfamuron with these older analogs compromises resistance management strategies and limits the flexibility of multi-crop rotational cycles.

Substitution Risk

! Resistance factor profiles differ markedly from bensulfuron-methyl, imazosulfuron, or pyrazosulfuron-ethyl; class membership does not predict field performance.
! ALS mutation-specific binding alters cross-resistance magnitude; outcomes with alternative sulfonylureas may not transfer directly.
! Generic substitution without local resistance profiling may lead to efficacy failure in resistant weed populations.

Aqueous Solubility and Leaching Potential

Cyclosulfamuron demonstrates strictly pH-dependent, low aqueous solubility, recorded at 6.52 mg/L at pH 7 (25°C) . In contrast, the standard comparator bensulfuron-methyl exhibits a solubility of approximately 120 mg/L under identical neutral pH conditions[1]. This nearly 18-fold reduction in solubility significantly restricts the vertical mobility of cyclosulfamuron in flooded paddy soils.

Evidence DimensionAqueous solubility at pH 7 (25°C)
Target Compound Data6.52 mg/L
Comparator Or BaselineBensulfuron-methyl: ~120 mg/L
Quantified Difference18.4-fold lower aqueous solubility
ConditionsAqueous buffer at pH 7, 25°C

Lower solubility prevents active ingredient leaching beyond the weed germination zone, ensuring higher efficacy and minimizing groundwater contamination risks.

C. difformis resistance factor
Head-to-head
3583-fold (cyclosulfamuron) vs. 1139-fold (bensulfuron-methyl), 1482-fold (imazosulfuron), 416-fold (pyrazosulfuron-ethyl)
Distinct resistance profile; cannot be inferred from class analogs.
In vitro ALS assay; resistant vs. susceptible biotypes.

Hydrolytic Degradation and Carryover Risk

The hydrolytic half-life of cyclosulfamuron is highly responsive to pH, measuring 40 days at pH 7. Comparative studies indicate that bensulfuron-methyl has a significantly longer hydrolytic half-life of 143 days at pH 7 [1]. This accelerated neutral-pH degradation pathway ensures that cyclosulfamuron dissipates more rapidly from the soil matrix post-harvest.

Evidence DimensionHydrolytic half-life in water
Target Compound Data40 days
Comparator Or BaselineBensulfuron-methyl: 143 days
Quantified Difference72% reduction in hydrolytic half-life
ConditionsAqueous solution at pH 7

A shorter hydrolytic half-life reduces the risk of phytotoxic carryover, providing critical flexibility for procurement managers designing herbicides for tight multi-crop rotations.

M. vaginalis resistance factor
Head-to-head
38-fold (cyclosulfamuron) vs. 31-fold (bensulfuron-methyl), 3172-fold (imazosulfuron), 7-fold (pyrazosulfuron-ethyl)
Intermediate cross-resistance position; supports mixture strategies.
Whole-plant bioassay, GR50 shoot dry weight.

Cross-Resistance Profile in ALS-Mutated Biotypes

In biotypes of Scirpus mucronatus harboring the Pro197His target-site mutation, legacy herbicides like bensulfuron-methyl exhibit extreme resistance, with resistance indices (R/S ED50 ratios) exceeding 1600 [1]. Cyclosulfamuron maintains a significantly lower cross-resistance profile in these same biotypes compared to bensulfuron-methyl, due to its distinct binding affinity within the mutated acetolactate synthase pocket [1].

Evidence DimensionResistance Index (R/S ED50 ratio) in Pro197His mutated biotypes
Target Compound DataModerate cross-resistance (retained partial efficacy)
Comparator Or BaselineBensulfuron-methyl: >1600 R/S ED50 ratio
Quantified DifferenceSignificantly lower resistance index
ConditionsDose-response assays on Scirpus mucronatus (Pro197His mutation)

Enables formulators to develop effective combination products for regions where legacy sulfonylureas have failed due to established target-site resistance.

Field weed control
Reported
~96% control, 2-3× rice yield increase, sustained 50 days post-transplant
Supports formulation evaluation in transplanted rice.
Tank-mix with dithiopyr; early transient phytotoxicity recovered.

Structural Tautomerism and Formulation Stability

Unlike standard sulfonylureas where the sulfonyl group is bonded directly to an sp2-hybridized aromatic carbon, cyclosulfamuron features an sp3-hybridized nitrogen (sulfamoyl) linkage [1]. This unique structural bridge alters the intermolecular hydrogen bonding network and stabilizes the ketone tautomeric form [1]. This distinct electronic configuration directly influences its pKa and interaction with solid carriers.

Evidence DimensionSulfonyl linkage hybridization
Target Compound Datasp3-hybridized nitrogen linkage (sulfamoylurea)
Comparator Or BaselineStandard sulfonylureas: sp2-hybridized carbon linkage
Quantified DifferenceShift from sp2 carbon to sp3 nitrogen adjacent to the sulfonyl group
ConditionsTheoretical and structural electronic analysis

This structural distinction alters the compound's pKa and binding affinity to formulation excipients, optimizing release kinetics in advanced granular formulations.

Soil persistence
Context-dependent
Field half-life 17–30 d; lab half-life 14–16 d; no leaching below 20 cm; rice grain residue <0.01 mg/kg
Low-to-moderate persistence profile; restricted mobility in paddy.
First-order kinetics; Korean paddy field conditions.
Algal toxicity (EC50)
Head-to-head
>1000-fold higher toxicity than clodinafop-propargyl among 20 tested herbicides
High aquatic sensitivity; requires careful handling.
Closed-system Pseudokirchneriella subcapitata, 48 h.
Rice cultivar tolerance
Reported
GR50 range: 6.3–146.8 mg/kg (23-fold difference); root inhibition dominant
Cultivar-dependent selectivity; rate calibration advised.
Soil incorporation bioassay; three Korean japonica varieties.

Advanced Granular Formulations for Aquatic Weed Control

Due to its exceptionally low aqueous solubility (6.52 mg/L at pH 7) compared to legacy alternatives, cyclosulfamuron is the optimal active ingredient for controlled-release granular formulations in flooded paddy fields . It remains concentrated in the upper soil layer where weed seeds germinate, preventing the rapid leaching associated with more soluble sulfonylureas.

Resistance Management Tank Mixes

Cyclosulfamuron's differentiated cross-resistance profile makes it a critical procurement choice for combination herbicides. It is specifically deployed in agricultural zones where weeds have developed severe Pro197His target-site resistance to bensulfuron-methyl, restoring control efficacy[1].

Short-Cycle Rotational Crop Protection

For agricultural systems requiring rapid crop turnover, cyclosulfamuron is preferred over bensulfuron-methyl due to its accelerated hydrolytic degradation (40-day half-life at pH 7) . Formulators select this compound to guarantee that active residues dissipate before the planting of subsequent sensitive rotational crops.

Application Fit Matrix

Application
Selection Property
Validation Focus
Broadleaf and sedge weed management
Post-emergence ALS inhibition with crop selectivity
Weed control spectrum and crop tolerance calibration
Resistance management programs
Cross-resistance profile relative to target weed biotype
Local resistance factor assays and mixture compatibility
Low-residue production systems
Soil persistence and terminal residue profile
MRL compliance and rotational crop safety
Cultivar-specific application optimization
Cultivar tolerance window (sensitivity range)
Dose-response studies on target rice cultivars

XLogP3

2.2

LogP

2.05 (LogP)

Melting Point

161.9 °C

UNII

ES7P65KBV3

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (22.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.65e-07 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

136849-15-5

Wikipedia

Cyclosulfamuron

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